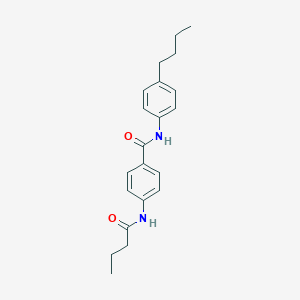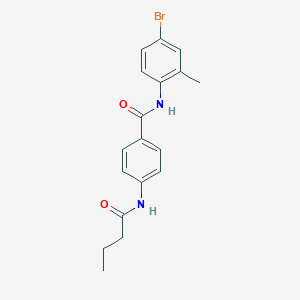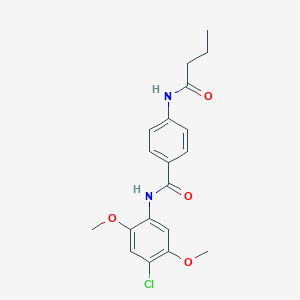![molecular formula C22H19N9OS B215549 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the pyrimidine family and has been found to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell growth and division. It has also been found to inhibit the activity of certain receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one in lab experiments include its high purity and high yield, as well as its well-studied mechanism of action and potential applications in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one. One potential direction is the further optimization of the synthesis method to yield even higher purity and higher yield of the final product. Another direction is the exploration of the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one involves the reaction of 4,6-dimethyl-2-aminobenzonitrile with 1-phenyltetrazole-5-thiol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with ethyl cyanoacetate and ammonium acetate, followed by cyclization to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H19N9OS |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H19N9OS/c1-13-8-9-18-17(10-13)14(2)23-20(25-18)27-21-24-15(11-19(32)26-21)12-33-22-28-29-30-31(22)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27,32) |
Clave InChI |
LXFRKCJNTQCDAQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5)C |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5 |
SMILES canónico |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215466.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215468.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B215470.png)
![2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215471.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)



![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

